![molecular formula C18H20O6 B14262223 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde CAS No. 183303-90-4](/img/structure/B14262223.png)
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the hydroxyethoxy group. This can be achieved through etherification reactions under controlled conditions, often using catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzoic acid.
Reduction: Formation of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound’s methoxy and hydroxyethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxybenzaldehyde: Shares the methoxybenzaldehyde core but lacks the hydroxyethoxy group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains similar functional groups but differs in the position and number of methoxy groups.
3,4-Dimethoxyphenethylamine: A related compound with a phenethylamine structure instead of a benzaldehyde moiety.
Uniqueness: 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse interactions and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
183303-90-4 |
|---|---|
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C18H20O6/c1-21-16-7-5-12(8-18(16)23-3)15(20)11-24-14-6-4-13(10-19)17(9-14)22-2/h4-10,15,20H,11H2,1-3H3 |
Clé InChI |
GPXHWQBJGVJROB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(COC2=CC(=C(C=C2)C=O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
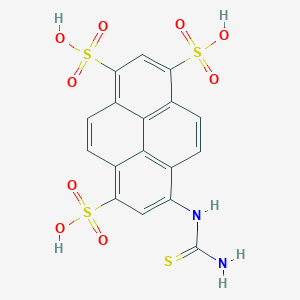

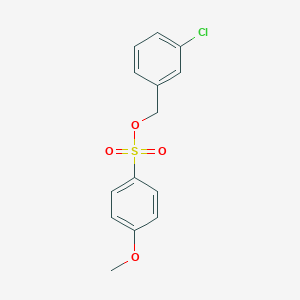
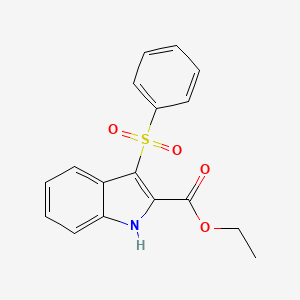
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)

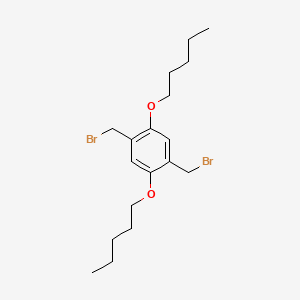
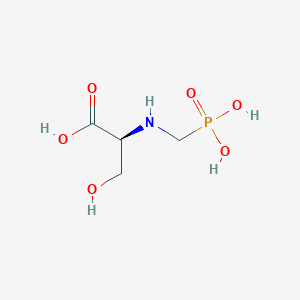
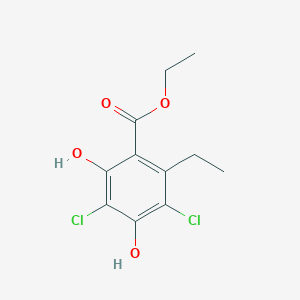
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
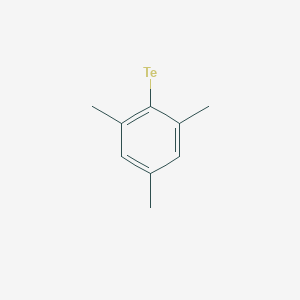
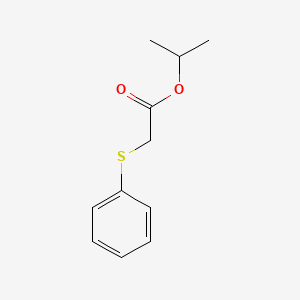
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
